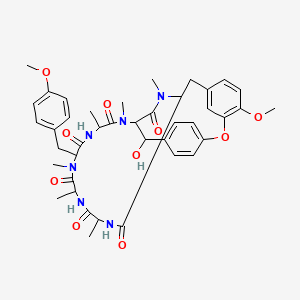
Bouvardin, methyl ether (B613763K151)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-Methylbouvardin is a natural product found in Bouvardia ternifolia with data available.
Scientific Research Applications
Inhibition of Protein Synthesis
Bouvardin has been identified as an inhibitor of protein synthesis in eukaryotic cells. It acts on the 80 S ribosome, interfering with the binding and translocation activities of EF1 and EF2. This inhibition is distinct from other protein synthesis inhibitors, as bouvardin affects both the EF1-dependent binding of aminoacyl-tRNA and the EF2-dependent translocation of peptidyl-tRNA (Zalacain, Zaera, Vazquez, & Jimenez, 1982).
Antitumor Activity
Bouvardin exhibits significant antitumor activity, particularly against P388 murine leukemia and B16 melanoma. It inhibits the synthesis of protein, DNA, and RNA in P388 cells, with the most substantial effect observed on protein synthesis. However, it does not inhibit protein degradation in these leukemia cells (Chitnis, Alate, & Menon, 1981).
Microbial Transformations
Bouvardin undergoes microbial transformations, such as conversion to O-desmethylbouvardin and bouvardin catechol, by various microbial strains including Streptomyces rutgersensis and Aspergillus ochraceous (Petroski, Bates, Linz, & Rosazza, 1983).
Effect on Cell Cycle Progression
In studies with Chinese hamster cells, Bouvardin was found to inhibit cell cycle progression, even at low concentrations. It seems to uniformly arrest cell progression throughout the entire cell cycle without causing significant cytotoxicity. This property raises questions about its potential as a chemotherapeutic agent (Tobey, Orlicky, Deaven, Rall, & Kissane, 1978).
Mass Spectrometry Analysis
The fast atom bombardment mass spectra of bouvardin and its analogs have been analyzed, revealing unique fragmentation patterns due to the presence of a phenolic bridged tyrosine moiety. This analysis contributes to the understanding of the structure and potential antitumor properties of bouvardin and its derivatives (Slowikowski & Schram, 1985).
properties
CAS RN |
70840-66-3 |
|---|---|
Molecular Formula |
C41H50N6O10 |
Molecular Weight |
786.9 g/mol |
IUPAC Name |
17-hydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone |
InChI |
InChI=1S/C41H50N6O10/c1-22-36(49)43-23(2)39(52)45(4)30(19-25-9-14-28(55-7)15-10-25)38(51)44-24(3)40(53)47(6)34-35(48)27-12-16-29(17-13-27)57-33-21-26(11-18-32(33)56-8)20-31(37(50)42-22)46(5)41(34)54/h9-18,21-24,30-31,34-35,48H,19-20H2,1-8H3,(H,42,50)(H,43,49)(H,44,51) |
InChI Key |
WASXNYRXXQONPG-PASMDGQESA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)CO |
SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)O)C)C)CC5=CC=C(C=C5)OC)C)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)CO |
synonyms |
6-O-methylbouvardin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




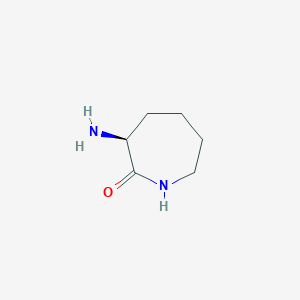
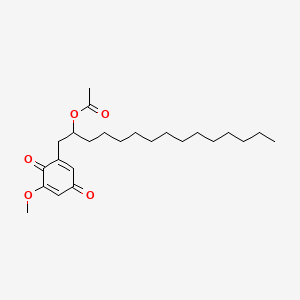

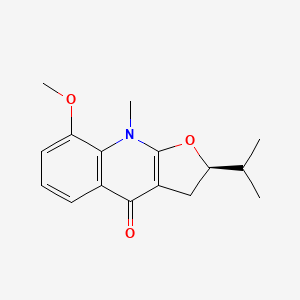

![N-cyclopropyl-4-[4-(3,4-dichlorophenyl)-2-(1-methylpiperidin-4-yl)-1-propyl-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B1207086.png)


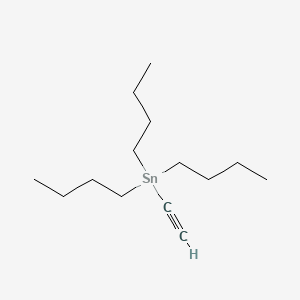
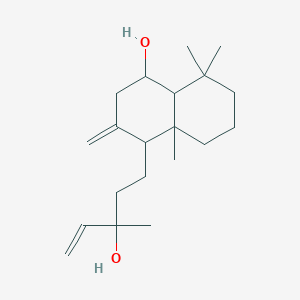
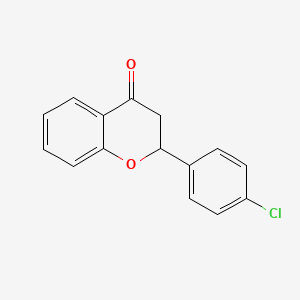

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1207098.png)